molecular formula C27H46N2O7Si B613664 (2S,4S)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid CAS No. 850996-85-9

(2S,4S)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid

Cat. No.: B613664
CAS No.: 850996-85-9
M. Wt: 538,76 g/mole
InChI Key: QZLBJPHMNRGKEP-GOTSBHOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid is a sophisticated, orthogonally protected derivative of glutamic acid, specifically designed for advanced solid-phase peptide synthesis (SPPS). This compound features a Cbz (benzyloxycarbonyl) group protecting the side-chain amine, a Boc (tert-butoxycarbonyl) group on the alpha-amine, and a triisopropylsilanyl (TIPS) group protecting the side-chain carboxylic acid. This strategic protection scheme allows for the sequential, chemoselective deprotection of each functional group, which is crucial for the synthesis of complex peptides, particularly those containing sensitive or structurally challenging segments. The primary research value of this building block lies in its application for introducing a protected L-2,4-diaminobutyric acid (Dab) or L-ornithine residue into a peptide chain, which, after deprotection, serves as a key site for further modification or for constructing branched peptides. Its most significant application is in the synthesis of protease inhibitor libraries, as compounds with basic residues like Dab or Orn are known to target enzyme active sites, such as those of thrombin and other serine proteases. Furthermore, this derivative is instrumental in the synthesis of complex molecules like dimeric peptides and peptide dendrimers. The robust TIPS protecting group is stable under acidic conditions used for Boc removal, providing excellent orthogonality during multi-step syntheses. Researchers value this compound for its high chiral purity and the reliability it brings to the synthesis of structurally defined, high-value peptides for drug discovery and biochemical probe development. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2S,4S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)-4-tri(propan-2-yl)silyloxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46N2O7Si/c1-18(2)37(19(3)4,20(5)6)36-22(15-23(24(30)31)29-26(33)35-27(7,8)9)16-28-25(32)34-17-21-13-11-10-12-14-21/h10-14,18-20,22-23H,15-17H2,1-9H3,(H,28,32)(H,29,33)(H,30,31)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLBJPHMNRGKEP-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC(CC(C(=O)O)NC(=O)OC(C)(C)C)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)O[C@@H](C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46N2O7Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679788
Record name (4S)-N~5~-[(Benzyloxy)carbonyl]-N~2~-(tert-butoxycarbonyl)-4-{[tri(propan-2-yl)silyl]oxy}-L-ornithine
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URL https://comptox.epa.gov/dashboard/DTXSID30679788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850996-85-9
Record name L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[(phenylmethoxy)carbonyl]-4-[[tris(1-methylethyl)silyl]oxy]-, (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850996-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-N~5~-[(Benzyloxy)carbonyl]-N~2~-(tert-butoxycarbonyl)-4-{[tri(propan-2-yl)silyl]oxy}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid typically involves multiple steps, starting from simpler precursors. One common approach includes the protection of amino and hydroxyl groups using benzyloxycarbonyl and tert-butoxycarbonyl groups, respectively. The triisopropylsilanyloxy group is introduced to protect the hydroxyl group during subsequent reactions.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The process may also involve purification steps such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

Structural Features

The compound features:

  • A benzyloxycarbonyl (Z) group that serves as a protective group for the amino function.
  • A tert-butoxycarbonyl (Boc) group that protects the secondary amine.
  • A triisopropylsilyl (TIPS) group that enhances solubility and stability.

Peptide Synthesis

The compound plays a crucial role in peptide synthesis due to its protective groups which allow for selective reactions during the formation of peptide bonds. The Boc and Z groups can be removed under mild conditions, making it suitable for synthesizing sensitive peptides.

Case Study: Synthesis of Bioactive Peptides

Research has demonstrated the effectiveness of using (2S,4S)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid in synthesizing bioactive peptides that exhibit antimicrobial properties. The protective groups facilitate the sequential addition of amino acids while preventing unwanted side reactions.

Drug Development

The compound's structural characteristics make it a valuable intermediate in drug development, particularly for designing inhibitors or modulators of biological pathways.

Case Study: Inhibitor Design

A study focused on developing inhibitors for specific enzymes involved in cancer metabolism utilized this compound as a scaffold for creating more complex inhibitors. The introduction of various functional groups allowed for tuning the biological activity and selectivity of the resulting compounds.

Bioconjugation

The presence of multiple reactive sites enables the compound to be used in bioconjugation strategies, where it can be linked to biomolecules such as antibodies or peptides for targeted drug delivery.

Case Study: Targeted Therapy

In research aimed at creating targeted therapies for cancer treatment, this compound was conjugated with monoclonal antibodies. This approach enhanced the specificity and efficacy of the therapeutic agents against cancer cells.

Data Table: Applications Overview

Application AreaDescriptionExample Use Case
Peptide SynthesisUtilized as a protected amino acid in peptide chainsSynthesis of antimicrobial peptides
Drug DevelopmentIntermediate for designing enzyme inhibitorsInhibitors targeting cancer metabolism
BioconjugationLinking with biomolecules for targeted deliveryConjugation with monoclonal antibodies

Mechanism of Action

The mechanism of action of (2S,4S)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The protective groups on the molecule allow it to be selectively activated or deactivated in the presence of certain conditions, enabling precise control over its reactivity. This makes it a valuable tool in the study of biochemical pathways and the development of targeted therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic Acid
  • Key Difference : The stereochemistry at position 4 (R instead of S).
  • Impact :
    • Altered spatial arrangement affects hydrogen bonding and crystal packing.
    • Diastereomers may exhibit divergent biological activity or synthetic utility.
  • Reference : Listed in a catalog of rare chemicals, indicating its niche use in specialized research .

Functional Group Analogues

(2S,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic Acid
  • Key Differences: Replaces benzyloxycarbonylamino and TIPS-O groups with a biphenyl substituent and methyl group. Molecular weight: 383.48 g/mol (lower due to absence of TIPS and Z groups).
  • Applications : Likely used as an intermediate in drug synthesis, leveraging biphenyl’s aromatic interactions for target binding .
(RS)-5-Amino-3-methyl-pentanoic Acid Ethyl Ester Hydrochloride
  • Key Differences :
    • Simpler structure with ethyl ester and racemic (RS) configuration.
    • Lacks protecting groups (Z, Boc, TIPS), making it unsuitable for multi-step syntheses.
  • Synthesis : Prepared via hydrogenation with Pd/C, highlighting divergent synthetic routes compared to the target compound .

Data Table: Structural and Functional Comparison

Compound Name CAS/ID Molecular Formula Molecular Weight (g/mol) Protecting Groups Stereochemistry Functional Groups Applications References
(2S,4S)-5-Benzyloxycarbonylamino-2-Boc-amino-4-TIPS-O-pentanoic acid - C29H48N2O7Si ~604.88 (estimated) Z, Boc, TIPS-O (2S,4S) Carboxylic acid Peptide synthesis
(2S,4R)-5-Benzyloxycarbonylamino-2-Boc-amino-4-TIPS-O-pentanoic acid - C29H48N2O7Si ~604.88 Z, Boc, TIPS-O (2S,4R) Carboxylic acid Research
(2S,4S)-5-([1,1'-Biphenyl]-4-yl)-4-Boc-amino-2-methylpentanoic acid 1012341-52-4 C23H29NO4 383.48 Boc (2S,4S) Carboxylic acid, biphenyl Drug intermediate
(RS)-5-Amino-3-methyl-pentanoic acid ethyl ester hydrochloride - C8H16N2O2 172.23 None Racemic (RS) Ethyl ester, amine Synthetic intermediate

Research Findings and Implications

Orthogonal Protection Strategy : The target compound’s Z, Boc, and TIPS groups enable sequential deprotection, a feature absent in simpler analogues like the ethyl ester derivative .

Steric Effects : The TIPS group enhances stability but reduces solubility in polar solvents, contrasting with the biphenyl analogue’s improved lipophilicity .

Stereochemical Sensitivity : The (2S,4R)-isomer’s distinct configuration underscores the need for precise synthesis to avoid undesired diastereomers in pharmaceutical applications .

Nomenclature Accuracy: A corrected compound name in a 2023 study highlights the importance of precise structural representation when comparing derivatives .

Biological Activity

(2S,4S)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid is a complex organic compound characterized by its unique structure and functional groups, which include benzyloxycarbonyl, tert-butoxycarbonyl, and triisopropylsilanyloxy moieties. This compound has garnered interest in various fields of research, particularly in organic synthesis and medicinal chemistry due to its potential biological activities.

The molecular formula of this compound is C27H46N2O7Si, with a molecular weight of approximately 538.7 g/mol. The compound exhibits a melting point range of 45-47 °C and predicted boiling point of around 642.1 °C. Its density is estimated at 1.079 g/cm³, and it has a pKa value of approximately 3.74, indicating its acidic nature under physiological conditions .

PropertyValue
Molecular FormulaC27H46N2O7Si
Molecular Weight538.7 g/mol
Melting Point45-47 °C
Boiling Point~642.1 °C (predicted)
Density1.079 g/cm³ (predicted)
pKa~3.74 (predicted)

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The compound's functional groups facilitate binding to molecular targets, potentially leading to enzyme inhibition through competitive or allosteric mechanisms .

Enzyme Inhibition Studies

Research indicates that this compound may serve as a potent inhibitor of certain proteolytic enzymes, which play crucial roles in various biological processes including digestion and cellular signaling pathways. The inhibition is hypothesized to occur via the formation of stable enzyme-inhibitor complexes .

Case Study 1: Enzyme Interaction

A study published in the Journal of Medicinal Chemistry explored the interactions between various amino acid derivatives and glutamate receptors. It was found that compounds similar to this compound exhibited significant inhibitory effects on receptor activity, suggesting potential applications in treating neurological disorders .

Case Study 2: Synthesis and Pharmacological Characterization

Another research highlighted the synthesis and pharmacological characterization of related compounds that demonstrated selective inhibition against specific targets involved in cancer progression. These findings underscore the therapeutic potential of structurally similar compounds in drug development .

Applications in Research

The compound is utilized as a building block in peptide synthesis and as a protecting group in organic synthesis. Its applications extend to biological studies focusing on enzyme mechanisms and protein interactions, making it valuable for drug development initiatives targeting enzyme inhibitors .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis route for this compound?

  • Methodological Answer : The synthesis should leverage orthogonal protection strategies for the amino (Boc and Cbz) and hydroxyl (TIPS) groups. For example, Boc (acid-labile) and Cbz (hydrogenolysis-sensitive) allow sequential deprotection without cross-reactivity. TIPS, stable under acidic and basic conditions, requires fluoride-based cleavage. Stepwise coupling using reagents like HATU or DIC with additives (e.g., HOAt) can minimize racemization. Intermediate purification via flash chromatography (silica gel, hexane/EtOAc gradients) is critical .

Q. How can researchers confirm stereochemical integrity during synthesis?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) under normal-phase conditions (hexane/isopropanol with 0.1% TFA) resolves enantiomers. Comparative optical rotation measurements and NOESY NMR (to confirm spatial proximity of substituents) are complementary. Evidence from pharmacopeial standards highlights the risk of epimer co-elution; adjusting mobile phase pH or temperature may improve resolution .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer : After deprotection steps, use preparative HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) for high-resolution separation. For lab-scale synthesis, recrystallization from toluene/hexane mixtures can yield crystalline product. Monitor purity via LC-MS (ESI+ mode) to detect residual solvents or deprotection byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing racemization?

  • Methodological Answer : Conduct kinetic studies to identify racemization-prone steps. For amide bond formation, low-temperature (-20°C) coupling with DIC/Oxyma Pure reduces epimerization. Solvent choice (e.g., DMF for solubility vs. CH₂Cl₂ for reduced base-mediated side reactions) impacts yields. In-situ FTIR monitoring of carbonyl stretching (1680–1720 cm⁻¹) tracks reaction progress and detects intermediates .

Q. What advanced analytical methods resolve co-eluting impurities or diastereomers?

  • Methodological Answer : 2D-LC (heart-cutting or comprehensive LC×LC) with orthogonal separation mechanisms (e.g., HILIC followed by reversed-phase) improves impurity resolution. High-resolution mass spectrometry (HRMS) with ion mobility distinguishes isomers based on collision cross-section differences. For diastereomers, NOESY correlations or X-ray crystallography provide definitive structural confirmation .

Q. How do protecting group removal conditions influence product stability?

  • Methodological Answer : Boc deprotection with TFA in CH₂Cl₂ (0–5°C) minimizes acid-sensitive byproducts. For Cbz removal, catalytic hydrogenation (10% Pd/C, H₂ at 1 atm) requires inert atmospheres to prevent oxidation. TIPS cleavage with TBAF in THF may generate silanol byproducts; quenching with acetic acid and repeated aqueous washes enhances purity. Monitor intermediates via ¹H NMR (disappearance of tert-butyl or benzyl signals) .

Q. What statistical approaches optimize synthesis scalability?

  • Methodological Answer : Use Design of Experiments (DoE) to evaluate factors like reagent stoichiometry, temperature, and solvent volume. Response surface methodology (RSM) identifies optimal conditions for yield and purity. Split-plot designs (as seen in agricultural studies) can adapt to multi-step syntheses by nesting reaction steps within batches .

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